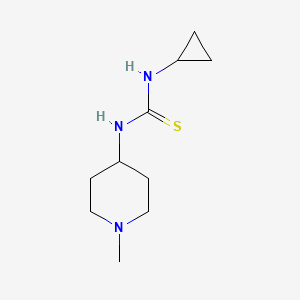
N-(3-chlorophenyl)-N'-(2-methoxyphenyl)thiourea
Overview
Description
N-(3-chlorophenyl)-N'-(2-methoxyphenyl)thiourea, commonly known as CMTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMTU is a thiourea derivative, which is a class of organic compounds that have a wide range of biological activities.
Scientific Research Applications
Synthesis and Characterization
- N-(3-chlorophenyl)-N'-(2-methoxyphenyl)thiourea and its derivatives have been synthesized and characterized, revealing their potential in forming transition metal complexes. These complexes show a broad spectrum of biological activities, such as analgesic, malaricidal, bactericidal, fungicidal, herbicidal, and insecticidal activities. The activity is further enhanced by complexing with certain transition metals (Shadab & Aslam, 2014).
Enzyme Inhibition and Mercury Sensing
- Thiourea derivatives, including N-(3-chlorophenyl)-N'-(2-methoxyphenyl)thiourea, have been found effective as enzyme inhibitors against acetylcholinesterase and butyrylcholinesterase. They also demonstrate potential as sensing probes for detecting toxic metal mercury using spectrofluorimetric techniques (Rahman et al., 2021).
Molecular Structure and Interaction Studies
- Investigations into the molecular structure and dimensions of N-(3-chlorophenyl)-N'-(2-methoxyphenyl)thiourea and related compounds reveal insights into their cis-trans configuration and interactions with other molecules. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Yusof & Yamin, 2004).
Potential in Drug Development
- Research on various N-substituted thioureas, including compounds structurally similar to N-(3-chlorophenyl)-N'-(2-methoxyphenyl)thiourea, contributes to the development of new drugs. These compounds have been evaluated for their cytotoxicity and potential in drug design, particularly in the context of histamine H3 receptor antagonists (Onderwater, Commandeur & Vermeulen, 2004).
Biological and Chemical Analysis
- Thiourea derivatives have undergone biological and chemical analyses to assess their properties and potential applications. Studies include characterizing their interaction with serum albumin and investigating their biological activities, such as DNA binding and antioxidant properties (Cui, Wang, Cui, & Li, 2006).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-18-13-8-3-2-7-12(13)17-14(19)16-11-6-4-5-10(15)9-11/h2-9H,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJXIKDBZWYIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-methoxyphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)

![1-[2,4-bis(methylsulfonyl)phenyl]piperidine](/img/structure/B5878927.png)
![5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5878932.png)



![1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5878968.png)
![N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5878971.png)

![2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5878988.png)
